molecular formula C6H15BrSi B075722 Bromotriethylsilane CAS No. 1112-48-7

Bromotriethylsilane

Cat. No.: B075722
CAS No.: 1112-48-7
M. Wt: 195.17 g/mol
InChI Key: UCKORWKZRPKRQE-UHFFFAOYSA-N
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Description

Bromotriethylsilane is an organosilicon compound with the chemical formula C6H15BrSi. It is a silyl halide, characterized by the presence of a silicon atom bonded to three ethyl groups and one bromine atom. This compound is typically used in organic synthesis as a reagent for introducing the triethylsilyl group into molecules.

Scientific Research Applications

Bromotriethylsilane has a wide range of applications in scientific research:

    Organic Synthesis:

    Material Science: It is used in the synthesis of silicon-based materials and polymers.

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates.

    Catalysis: It is used as a catalyst in certain organic reactions, such as the hydrosilylation of alkenes.

Safety and Hazards

Bromotrimethylsilane is highly flammable and causes severe skin burns and eye damage. It may cause respiratory irritation and is very toxic to aquatic life with long-lasting effects . It should be stored in a well-ventilated place and kept away from heat and sources of ignition .

Mechanism of Action

Target of Action

Bromotriethylsilane, also known as Triethylbromosilane, is primarily used as a reagent in the conversion of glycerol into bromohydrins . Glycerol, a by-product of biodiesel production, serves as the main target for this compound .

Mode of Action

This compound acts as an efficient reagent in the solvent-free conversion of glycerol into bromohydrins . This conversion is a crucial step in the production of fine chemicals . Depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH) in very good yields .

Biochemical Pathways

The bromination of glycerol to produce α-monobromohydrin (1-MBH) and α,γ-dibromohydrin (1,3-DBH) is an important process for the production of these bromoderivatives, which are widely applied as fine chemicals in organic syntheses . In particular, 1,3-DBH could be oxidized to 1,3-dibromoacetone, a versatile building block for several compounds important as drugs, antibacterials, or inhibitors .

Result of Action

The primary result of this compound’s action is the conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals . These bromohydrins can then be further processed into a variety of other compounds, including drugs, antibacterials, and inhibitors .

Action Environment

The action of this compound is influenced by the reaction conditions, including the presence of other reagents, the temperature, and the pH . For example, it has been tested as a mediator in transesterification in acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromotriethylsilane can be synthesized through several methods. One common method involves the reaction of triethylsilane with bromine in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Another method involves the halogen exchange reaction between chlorotriethylsilane and a bromide salt, such as sodium bromide, in an organic solvent like acetonitrile.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves the use of continuous flow reactors to ensure consistent product quality. The final product is purified through distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bromotriethylsilane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to triethylsilane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to triethylsilanol using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.

    Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents in aqueous or organic solvents.

Major Products Formed

    Substitution: The major products are triethylsilyl-substituted compounds.

    Reduction: The major product is triethylsilane.

    Oxidation: The major product is triethylsilanol.

Comparison with Similar Compounds

Similar Compounds

    Bromotrimethylsilane: Similar in structure but with three methyl groups instead of ethyl groups.

    Chlorotriethylsilane: Similar but with a chlorine atom instead of a bromine atom.

    Iodotriethylsilane: Similar but with an iodine atom instead of a bromine atom.

Uniqueness

Bromotriethylsilane is unique due to its specific reactivity profile, which is influenced by the size and electronic properties of the ethyl groups and the bromine atom. Compared to bromotrimethylsilane, this compound has a larger steric hindrance due to the ethyl groups, which can affect its reactivity and selectivity in certain reactions.

Properties

IUPAC Name

bromo(triethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15BrSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKORWKZRPKRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061489
Record name Silane, bromotriethyl-
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-48-7
Record name Bromotriethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1112-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, bromotriethyl-
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Record name Silane, bromotriethyl-
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Record name Silane, bromotriethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromotriethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of Triethylbromosilane and are there any studies on its conformational behavior?

A1: Triethylbromosilane (Bromotriethylsilane) has the molecular formula C6H15BrSi []. A study utilizing a combination of theoretical calculations (ab initio and density functional theory) and experimental data from gas phase electron diffraction, along with IR and Raman spectroscopy, revealed the presence of multiple conformers of Triethylbromosilane in the gas phase [].

Q2: Are there any spectroscopic characterizations available for Triethylbromosilane?

A2: Yes, alongside the structural studies, researchers utilized both IR and Raman spectroscopy to characterize Triethylbromosilane []. These spectroscopic analyses were crucial in confirming the presence of different conformations and assigning vibrational modes to the molecule.

Q3: Has Triethylbromosilane been used in any notable chemical reactions?

A3: While not extensively discussed in the provided papers, Triethylbromosilane is known to react with triethyl phosphite and sodium dialkyl phosphites []. The structures of the products formed in these reactions have been investigated, providing insights into the reactivity of Triethylbromosilane with phosphorus-containing compounds.

Q4: Are there any computational studies related to Triethylbromosilane?

A4: Yes, theoretical calculations using ab initio and density functional theory methods have been employed to investigate the conformations and structures of Triethylbromosilane []. These computational approaches provided valuable insights into the molecular geometry and energetics of different conformers.

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